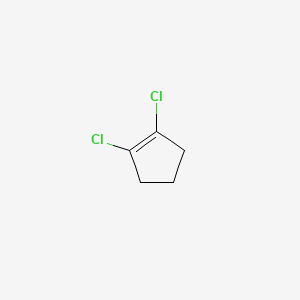
Cyclopentene, dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentene, dichloro- is a chemical compound that belongs to the class of cycloalkenes It is characterized by a five-membered ring structure with two chlorine atoms attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopentene can be synthesized from cyclopentanol through a dehydration reaction using an acid catalyst . The reaction involves heating the cyclopentanol with an acid, such as sulfuric acid, to remove a water molecule and form cyclopentene. The dichlorination of cyclopentene can be achieved by reacting it with chlorine gas under controlled conditions .
Industrial Production Methods
Industrial production of cyclopentene, dichloro- typically involves the chlorination of cyclopentene. This process can be carried out in the gas phase using chlorine gas and a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentene, dichloro- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopentanone or other oxygenated derivatives.
Reduction: Reduction reactions can convert it back to cyclopentene or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used to replace chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopentanone, while substitution reactions can produce various substituted cyclopentene derivatives.
Applications De Recherche Scientifique
Cyclopentene, dichloro- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of cyclopentene, dichloro- involves its interaction with various molecular targets. The chlorine atoms can participate in electrophilic reactions, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentane: A saturated cycloalkane with no double bonds or chlorine atoms.
Cyclopentene: A cycloalkene with a double bond but no chlorine atoms.
Cyclohexane: A six-membered ring cycloalkane with different chemical properties.
Uniqueness
Cyclopentene, dichloro- is unique due to the presence of both a double bond and chlorine atoms, which impart distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications and research contexts .
Propriétés
Numéro CAS |
61593-46-2 |
|---|---|
Formule moléculaire |
C5H6Cl2 |
Poids moléculaire |
137.00 g/mol |
Nom IUPAC |
1,2-dichlorocyclopentene |
InChI |
InChI=1S/C5H6Cl2/c6-4-2-1-3-5(4)7/h1-3H2 |
Clé InChI |
MNLAZGOISJFHCQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=C(C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl tetrazolo[1,5-a]quinoxaline-4-carboxylate](/img/structure/B14591606.png)
![{[(1-Phenylpentylidene)amino]oxy}acetic acid](/img/structure/B14591616.png)
![[(Tridecan-7-yl)selanyl]benzene](/img/structure/B14591632.png)
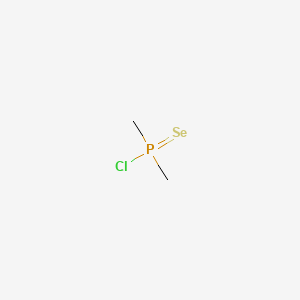

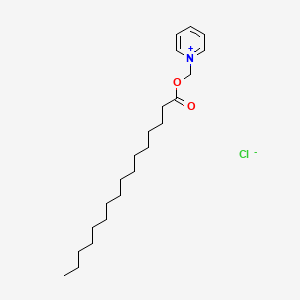
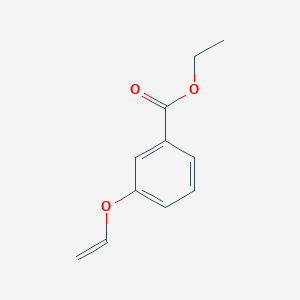
![1,2,5-Trimethyl-4-[2-(phenylsulfanyl)ethenyl]piperidin-4-ol](/img/structure/B14591651.png)
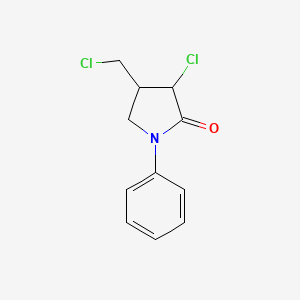
![4-Nitro-2,6-bis[(phenylsulfanyl)methyl]phenol](/img/structure/B14591664.png)
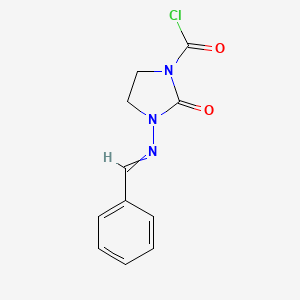
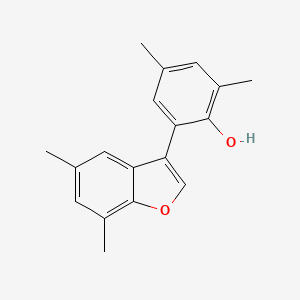

![2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine](/img/structure/B14591689.png)
